molecular formula C13H13ClF2 B2750267 1-(Chloromethyl)-3-[(2,5-difluorophenyl)methyl]bicyclo[1.1.1]pentane CAS No. 2287271-99-0

1-(Chloromethyl)-3-[(2,5-difluorophenyl)methyl]bicyclo[1.1.1]pentane

Cat. No. B2750267
CAS RN: 2287271-99-0
M. Wt: 242.69
InChI Key: SNQNUDLBAXOUHH-UHFFFAOYSA-N
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Description

Bicyclo[1.1.1]pentanes are a class of organic compounds characterized by a unique structure consisting of a five-membered ring with three carbon atoms and two bridgehead hydrogen atoms . They have been studied for their potential as bioisosteres, which are compounds that can mimic the biological effects of other compounds .


Synthesis Analysis

The synthesis of BCPs has been a subject of research for many years. A continuous flow process has been developed to generate [1.1.1]propellane, which can be derivatized into various BCP species . This process has been realized in throughputs up to 8.5 mmol h−1, providing an attractive and straightforward access to gram quantities of selected BCP building blocks .


Molecular Structure Analysis

The unique structure of BCPs, with their strained three-carbon ring, imparts them with distinctive chemical properties. The strain in the ring system can influence the reactivity of the compound and its interactions with other molecules .


Chemical Reactions Analysis

BCPs can undergo a variety of chemical reactions due to the strain in their ring system. For example, a continuous photochemical transformation of [1.1.1]propellane into valuable BCPs bearing mixed ester/acyl chloride moieties has been developed .


Physical And Chemical Properties Analysis

The physical and chemical properties of BCPs can vary widely depending on their specific structure and functional groups. For example, fluoro-bicyclo[1.1.1]pentanes (19F-BCPs) have been developed and their physico-chemical properties have been studied .

Future Directions

The future of BCP research looks promising, with new synthetic routes being developed and new potential applications being explored. For example, BCPs are playing an increasingly high-profile role as saturated bioisosteres of benzenoids in medicinal chemistry and crop science .

properties

IUPAC Name

1-(chloromethyl)-3-[(2,5-difluorophenyl)methyl]bicyclo[1.1.1]pentane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClF2/c14-8-13-5-12(6-13,7-13)4-9-3-10(15)1-2-11(9)16/h1-3H,4-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNQNUDLBAXOUHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)CCl)CC3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClF2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Chloromethyl)-3-[(2,5-difluorophenyl)methyl]bicyclo[1.1.1]pentane

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